molecular formula C7H11BrO3 B8024585 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol

6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol

Katalognummer: B8024585
Molekulargewicht: 223.06 g/mol
InChI-Schlüssel: FFGMFVKBNWSMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol (CAS 319491-92-4) is a brominated spirocyclic compound featuring a 1,4-dioxaspiro[4.4]nonane core with a hydroxyl (-OH) group at position 7 and a bromine atom at position 4. This structure combines a rigid spirocyclic framework with polar functional groups, making it valuable in medicinal chemistry and organic synthesis. Key properties include:

  • Molecular Formula: C₇H₁₁BrO₃
  • Molecular Weight: 239.07 g/mol
  • Purity: ≥97% (as reported for the non-brominated analog in ). The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the bromine atom facilitates cross-coupling reactions .

Eigenschaften

IUPAC Name

9-bromo-1,4-dioxaspiro[4.4]nonan-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGMFVKBNWSMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C1O)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 1,4-dioxaspiro[4.4]nonane, followed by hydroxylation to introduce the hydroxyl group at the 7th position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Neurological Disorders:
Research indicates that compounds similar to 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol may have potential therapeutic effects in treating neurological disorders. For instance, studies on muscarinic acetylcholine receptors (mAChRs) suggest that modulation of these receptors can alleviate symptoms associated with Alzheimer's disease and schizophrenia. The compound's ability to act as an allosteric modulator could enhance the efficacy of existing treatments by selectively targeting these receptors without the side effects commonly associated with direct agonists .

Case Study:
A study highlighted in patent literature discusses the use of compounds that modulate mAChRs for treating Alzheimer's disease. The findings suggest that selective activation can lead to significant improvements in cognitive function in preclinical models, indicating a promising avenue for further exploration with compounds like this compound .

2. Anticancer Research:
The compound has also been investigated for its potential role in cancer therapy. Its structural features allow it to interact with biological targets involved in tumor growth and metastasis. Preliminary studies have shown that derivatives of dioxaspiro compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a possible application in developing new anticancer agents .

In addition to pharmaceutical uses, this compound's unique structural characteristics make it suitable for applications in material science:

1. Polymer Chemistry:
The incorporation of dioxaspiro structures into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore the use of these compounds in developing advanced materials for aerospace and automotive applications.

2. Nanotechnology:
Due to their unique spatial arrangement, spiro compounds like this compound are being studied for their potential in nanotechnology applications, particularly in drug delivery systems where controlled release mechanisms are crucial.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Reactivity Comparison

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₇H₁₁BrO₃ 239.07 Not reported Not reported -OH, -Br
6-Bromo-1,4-dioxaspiro[4.4]nonane C₇H₁₁BrO₂ 223.06 250.5 1.544 -Br
1,4-Dioxaspiro[4.4]nonan-7-ol C₇H₁₂O₃ 144.17 Not reported Not reported -OH
6-Bromo-1,4-dioxaspiro[4.5]decane C₈H₁₃BrO₂ 221.09 Not reported Not reported -Br

Reactivity Insights:

  • Bromine vs. Hydroxyl : Bromine facilitates nucleophilic substitutions (e.g., Suzuki couplings), while the hydroxyl group enables hydrogen bonding and oxidation reactions .
  • Ring Size Effects : Larger spiro systems (e.g., decane) may exhibit slower reaction rates due to increased steric hindrance .

Biologische Aktivität

6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11BrO2C_7H_{11}BrO_2, with a molecular weight of approximately 207.065 g/mol. The compound features a spiro structure that contributes to its distinctive reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₁₁BrO₂
Molecular Weight207.065 g/mol
Density1.544 g/cm³
Boiling Point250.464 °C at 760 mmHg
CAS Number82235-82-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Cytotoxic Effects : Research indicates that the compound may possess cytotoxic properties against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroactive Properties : There is emerging evidence that suggests neuroactive effects, possibly through modulation of neurotransmitter systems or neuroprotective actions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cell death at concentrations above 25 µM, suggesting a dose-dependent cytotoxic effect .
  • Neuroprotective Study : A recent investigation into the neuroprotective effects of this compound indicated that it could reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.